molecular formula C23H17Cl2F3N4O3 B11518951 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11518951
M. Wt: 525.3 g/mol
InChI Key: HKDCSUQXQXLXJG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, methyl, dimethoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide
  • 3-chloro-N-(3-methylphenyl)-2-thiophenecarboxamide
  • 3-(2-chloro-3-methoxyphenyl)-N-(4-chloro-2-methylphenyl)-2-propenamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which can enhance its stability and biological activity. The presence of multiple functional groups also allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C23H17Cl2F3N4O3

Molecular Weight

525.3 g/mol

IUPAC Name

3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H17Cl2F3N4O3/c1-11-5-4-6-13(18(11)24)30-22(33)20-19(25)21-29-14(10-17(23(26,27)28)32(21)31-20)12-7-8-15(34-2)16(9-12)35-3/h4-10H,1-3H3,(H,30,33)

InChI Key

HKDCSUQXQXLXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)Cl

Origin of Product

United States

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